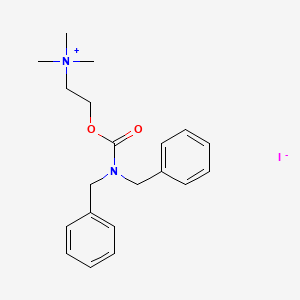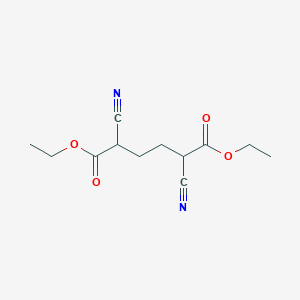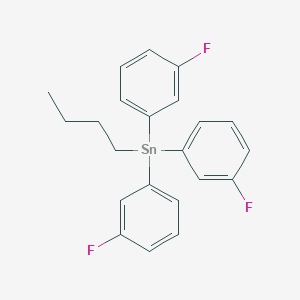
Butyltris(3-fluorophenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris(3-fluorophenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three 3-fluorophenyl groups and one butyl group. Organotin compounds, including stannanes, are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyltris(3-fluorophenyl)stannane typically involves the Stille coupling reaction, a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . This reaction is catalyzed by palladium and often employs copper(I) salts and fluoride ions to enhance the reaction efficiency . The general reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves the reduction of tin chlorides with reducing agents like lithium aluminium hydride or sodium borohydride . These methods are scalable and can produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyltris(3-fluorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The stannane can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium, copper(I) salts.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds .
Scientific Research Applications
Butyltris(3-fluorophenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which butyltris(3-fluorophenyl)stannane exerts its effects involves the formation of tin-carbon bonds, which can participate in various catalytic cycles. The compound can coordinate with other molecules through its tin atom, facilitating reactions such as hydrostannation and stannylation . The molecular targets and pathways involved include the interaction with organic substrates and the formation of intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
- Butyltris(4-fluorophenyl)stannane
- Butyltris(2-fluorophenyl)stannane
Uniqueness
Butyltris(3-fluorophenyl)stannane is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Conclusion
This compound is a versatile organotin compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, catalysis, and material science.
Properties
CAS No. |
62942-26-1 |
|---|---|
Molecular Formula |
C22H21F3Sn |
Molecular Weight |
461.1 g/mol |
IUPAC Name |
butyl-tris(3-fluorophenyl)stannane |
InChI |
InChI=1S/3C6H4F.C4H9.Sn/c3*7-6-4-2-1-3-5-6;1-3-4-2;/h3*1-2,4-5H;1,3-4H2,2H3; |
InChI Key |
OYZSLZMIEDCYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


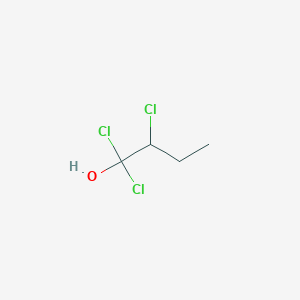
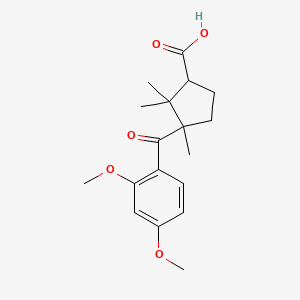

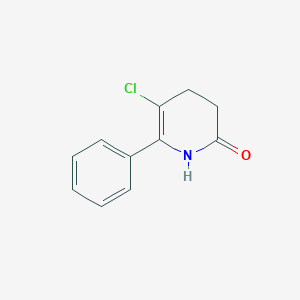
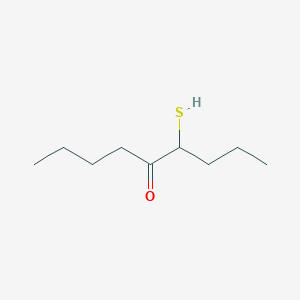
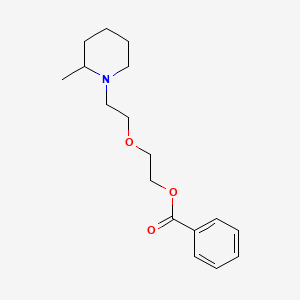
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
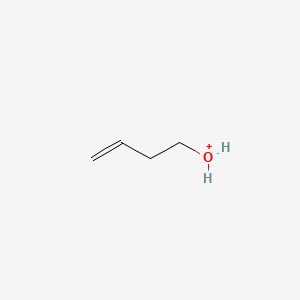
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
